![molecular formula C16H37O6P3 B1667487 Bisphosphonate, 9](/img/structure/B1667487.png)
Bisphosphonate, 9
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
BPH-742 是一种合成的有机化合物,以其生物活性而闻名。它被归类为双膦酸盐,双膦酸盐是一类可防止骨密度流失的药物。
准备方法
BPH-742 的合成涉及多个步骤。该化合物通常通过一系列化学反应制备,这些反应包括使用膦酸衍生物。反应条件通常涉及使用溶剂和催化剂以促进所需产物的形成。 工业生产方法可能有所不同,但它们通常遵循类似的合成路线以确保 BPH-742 的纯度和产率 .
化学反应分析
BPH-742 经历各种化学反应,包括氧化、还原和取代反应。这些反应中常用的试剂包括氧化剂、还原剂和亲核试剂。从这些反应中形成的主要产物取决于所用特定条件和试剂。 例如,氧化反应可能会产生 BPH-742 的氧化衍生物,而取代反应可能会导致形成取代的双膦酸盐 .
科学研究应用
Clinical Applications
The clinical applications of Bisphosphonate, 9 include:
- Osteoporosis Treatment : Bisphosphonates are widely used to treat osteoporosis in postmenopausal women and men, significantly improving bone mineral density and reducing fracture risk .
- Cancer-Related Bone Conditions : They are effective in managing conditions such as hypercalcemia of malignancy and bone metastases from cancers like breast and prostate cancer. Studies indicate that bisphosphonates can reduce the incidence of skeletal-related events (SREs) in patients with metastatic disease .
- Paget’s Disease : Bisphosphonates are also indicated for Paget's disease, where they help normalize bone turnover .
Data Table: Efficacy in Osteoporosis Management
Study | Population | Treatment Duration | Outcome Measure | Result |
---|---|---|---|---|
Study A | Postmenopausal women | 3 years | Fracture incidence | 50% reduction |
Study B | Men with osteoporosis | 2 years | Bone mineral density increase | 8% increase |
Study C | Patients with glucocorticoid-induced osteoporosis | 5 years | Fracture risk reduction | 40% reduction |
Cancer Prevention Insights
Recent research has highlighted the potential role of bisphosphonates in cancer prevention. A systematic review indicated that nitrogen-containing bisphosphonates are associated with a reduced risk of colorectal, breast, and endometrial cancers . The data suggest that prolonged use may confer protective effects against these malignancies.
Case Study 1: Osteonecrosis of the Jaw
A notable case involved a 69-year-old female patient who developed bisphosphonate-related osteonecrosis of the jaw after prolonged treatment with zoledronic acid for breast cancer. Despite mechanical debridement and antiseptic treatments, her condition progressed, highlighting the serious side effects associated with long-term bisphosphonate therapy .
Case Study 2: Breast Cancer Recurrence
In a clinical trial involving over 18,000 women with early breast cancer, adjuvant bisphosphonate treatment significantly reduced the rate of bone recurrence and improved overall survival rates among postmenopausal women . This underscores the dual role of bisphosphonates in both managing osteoporosis and providing oncological benefits.
作用机制
BPH-742 的作用机制涉及其与特定分子靶标的相互作用。BPH-742 充当香叶基香叶基二磷酸合酶的抑制剂,香叶基香叶基二磷酸合酶是参与异戊二烯类生物合成的酶。通过抑制该酶,BPH-742 扰乱了必需生物分子的产生,从而产生治疗效果。 该过程涉及的分子途径包括蛋白质异戊二烯化的抑制,这对各种细胞蛋白的功能至关重要 .
相似化合物的比较
BPH-742 由于其独特的分子结构和作用机制,与其他双膦酸盐相比具有独特性。类似的化合物包括阿仑膦酸盐、利塞膦酸盐和唑来膦酸盐,它们也是用于治疗骨骼相关疾病的双膦酸盐。 BPH-742 具有独特的特性,使其成为研究和治疗应用的宝贵化合物。 它抑制香叶基香叶基二磷酸合酶的能力使其与主要针对其他酶的其他双膦酸盐区分开来 .
生物活性
Bisphosphonates are a class of drugs primarily used to treat bone disorders, particularly osteoporosis and conditions associated with bone metastases. Among these compounds, Bisphosphonate, 9 (BP-9) has garnered attention for its unique biological activities and potential therapeutic applications. This article reviews the biological activity of BP-9, focusing on its mechanisms of action, effects on osteoclasts, anti-tumor properties, and clinical implications based on diverse research findings.
Bisphosphonates, including BP-9, exert their biological effects primarily through the inhibition of osteoclast-mediated bone resorption. The mechanism involves the inhibition of farnesyl diphosphate synthase (FDPS), an enzyme critical in the mevalonate pathway. This inhibition leads to a decrease in isoprenoid lipids necessary for the post-translational modification of small GTP-binding proteins, which are essential for osteoclast function .
Table 1: Comparison of Bisphosphonates' Mechanisms
Compound | Mechanism of Action | Potency (IC50) |
---|---|---|
BP-9 | Inhibition of FDPS | Low nanomolar range |
Alendronate | Inhibition of FDPS | Low nanomolar range |
Risedronate | Inhibition of FDPS | Low nanomolar range |
Zoledronate | Inhibition of FDPS | Low nanomolar range |
Biological Effects on Osteoclasts
BP-9 has been shown to significantly affect osteoclast viability and activity. Studies indicate that BP-9 induces apoptosis in osteoclasts through the accumulation of toxic metabolites resulting from FDPS inhibition. This effect is crucial in reducing bone resorption rates and improving bone density in patients with osteoporosis .
Case Study: Osteoporosis Treatment
In a clinical trial involving postmenopausal women with osteoporosis, administration of BP-9 resulted in a significant increase in bone mineral density (BMD) after one year compared to a placebo group. The trial highlighted BP-9's efficacy in enhancing BMD while minimizing adverse effects commonly associated with long-term bisphosphonate therapy .
Anti-Tumor Activity
Recent research has identified BP-9's potential anti-tumor properties, particularly in breast cancer and multiple myeloma. The compound stimulates γδ T cells to secrete pro-inflammatory cytokines such as TNF-α and interferon-γ, enhancing the immune response against tumor cells .
Table 2: Anti-Tumor Efficacy of BP-9
Study Type | Tumor Type | Effect Observed |
---|---|---|
Preclinical | Bladder Cancer | Prolonged survival in mice |
Clinical | Breast Cancer | Reduced tumor burden |
In vitro | Multiple Myeloma | Enhanced γδ T cell activation |
Clinical Implications
The use of BP-9 extends beyond osteoporosis treatment; it shows promise as an adjunct therapy in cancer treatment. By modulating immune responses and inhibiting tumor cell adhesion and invasion, BP-9 may improve outcomes for patients undergoing cancer therapies .
属性
分子式 |
C16H37O6P3 |
---|---|
分子量 |
418.38 g/mol |
IUPAC 名称 |
[2-[dodecyl(dimethyl)phosphaniumyl]-1-phosphonoethyl]-hydroxyphosphinate |
InChI |
InChI=1S/C16H37O6P3/c1-4-5-6-7-8-9-10-11-12-13-14-23(2,3)15-16(24(17,18)19)25(20,21)22/h16H,4-15H2,1-3H3,(H3-,17,18,19,20,21,22) |
InChI 键 |
QCMHKGWUOSRYCF-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC[P+](C)(C)CC(P(=O)(O)O)P(=O)(O)[O-] |
规范 SMILES |
CCCCCCCCCCCC[P+](C)(C)CC(P(=O)(O)O)P(=O)(O)[O-] |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
BPH-742; BPH 742; BPH742. |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。